molecular formula C14H14ClN5O6S B280350 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide

4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide

货号 B280350
分子量: 415.8 g/mol
InChI 键: JMACTOCEAXAYHU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential cancer treatment. This compound is designed to target specific enzymes and signaling pathways that are involved in the growth and survival of cancer cells.

作用机制

4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide works by binding to the active site of BTK and ITK, preventing them from phosphorylating downstream targets. This leads to a reduction in the activation of several signaling pathways that are involved in cancer cell growth and survival. In addition, 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide has been shown to induce apoptosis in cancer cells, further reducing their viability.
Biochemical and physiological effects:
In preclinical studies, 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. In terms of efficacy, 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide has demonstrated potent anti-tumor activity in several preclinical models of cancer, including lymphoma and leukemia.

实验室实验的优点和局限性

One advantage of 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide is that it is a highly specific inhibitor of BTK and ITK, which are both validated targets for cancer therapy. This specificity reduces the risk of off-target effects and toxicity, which can be a concern with other broad-spectrum kinase inhibitors. However, one limitation of 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide is that it has only been studied in preclinical models, and clinical trials are needed to determine its safety and efficacy in humans.

未来方向

There are several potential future directions for the development of 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide as a cancer therapy. One area of focus is the development of combination therapies that utilize 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide in combination with other targeted therapies or chemotherapy. Another area of interest is the development of biomarkers that can predict which patients are most likely to respond to 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide treatment. Finally, there is ongoing research into the potential use of 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide in other diseases, such as autoimmune disorders and inflammatory diseases.

合成方法

The synthesis of 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 4-chloro-3-nitropyrazole with N-(3-morpholin-4-ylsulfonylphenyl)acetamide in the presence of a catalyst. The resulting intermediate is then treated with a reagent to form the final product. This synthesis method has been optimized to produce high yields of 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide with good purity.

科学研究应用

4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have demonstrated that 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide is a potent inhibitor of several key signaling pathways that are involved in cancer cell growth and survival. Specifically, 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are both important targets for cancer therapy.

属性

分子式

C14H14ClN5O6S

分子量

415.8 g/mol

IUPAC 名称

4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C14H14ClN5O6S/c15-11-12(17-18-13(11)20(22)23)14(21)16-9-2-1-3-10(8-9)27(24,25)19-4-6-26-7-5-19/h1-3,8H,4-7H2,(H,16,21)(H,17,18)

InChI 键

JMACTOCEAXAYHU-UHFFFAOYSA-N

手性 SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl

SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl

规范 SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。